

Technical Guide: 4-(Methylsulfinyl)butanenitrile (CAS 61121-65-1)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(Methylsulfinyl)butanenitrile

Cat. No.: B1266595

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Methylsulfinyl)butanenitrile, with CAS number 61121-65-1, is a nitrile compound that has garnered scientific interest due to its natural occurrence in cruciferous vegetables of the Brassica family and its potential biological activities.^[1] It is formed from the enzymatic hydrolysis of glucosinolates, specifically ω -(methylsulfinyl)alkyl glucosinolates, a process that is part of the plant's natural defense mechanism.^[1]

This technical guide provides a comprehensive overview of **4-(Methylsulfinyl)butanenitrile**, including its chemical and physical properties, a detailed synthetic protocol, and methodologies for investigating its biological effects, particularly its pro-apoptotic and phase II enzyme-inducing activities. This document is intended to serve as a valuable resource for researchers in natural products chemistry, oncology, and drug development.

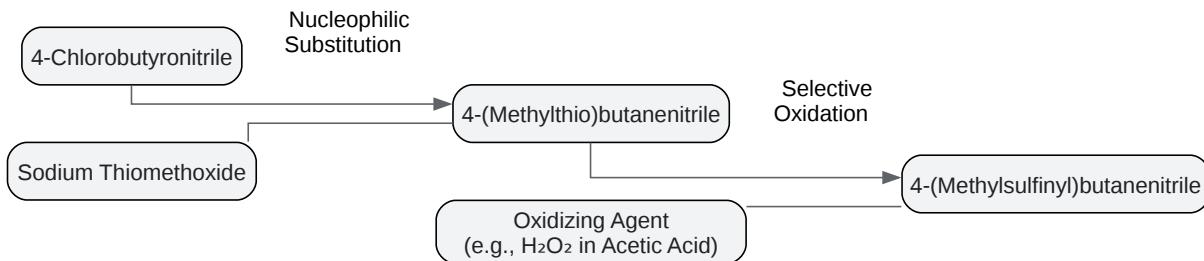
Chemical and Physical Properties

A summary of the key chemical and physical properties of **4-(Methylsulfinyl)butanenitrile** is presented in the tables below.

Table 1: General and Physical Properties

Property	Value	Reference
CAS Number	61121-65-1	[2]
Molecular Formula	C5H9NOS	[2]
Molecular Weight	131.20 g/mol	[2]
IUPAC Name	4-(methylsulfinyl)butanenitrile	[2]
Synonyms	4-methanesulfinylbutanenitrile, 1-Cyano-3-methylsulfinylpropane, Iberin nitrile	[2]
Physical Form	Liquid	
Storage Temperature	2-8°C, Sealed in dry conditions	[3]

Table 2: Computed and Spectroscopic Data


Property	Value	Reference
XLogP3	-0.6	[2]
Monoisotopic Mass	131.04048508 Da	[2]
¹ H NMR	δ ~2.7–3.2 ppm (methylsulfinyl protons)	[1]
¹³ C NMR	δ ~45–50 ppm (sulfinyl carbon)	[1]
IR Spectroscopy	Nitrile stretch (~2244 cm ⁻¹), Sulfinyl S=O (~1040 cm ⁻¹)	[1]
High-Resolution Mass Spectrometry (HRMS)	[M+H] ⁺ at m/z 132.0525	[1]

Experimental Protocols

This section provides detailed methodologies for the chemical synthesis of **4-(Methylsulfinyl)butanenitrile** and for conducting key biological assays to evaluate its activity.

Chemical Synthesis

The synthesis of **4-(Methylsulfinyl)butanenitrile** is typically achieved in a two-step process involving the formation of a thioether precursor followed by its selective oxidation.[1]

[Click to download full resolution via product page](#)

Synthesis of 4-(Methylsulfinyl)butanenitrile

Step 1: Synthesis of 4-(Methylthio)butanenitrile

This procedure is based on the nucleophilic substitution of 4-chlorobutyronitrile with sodium thiomethoxide.[1]

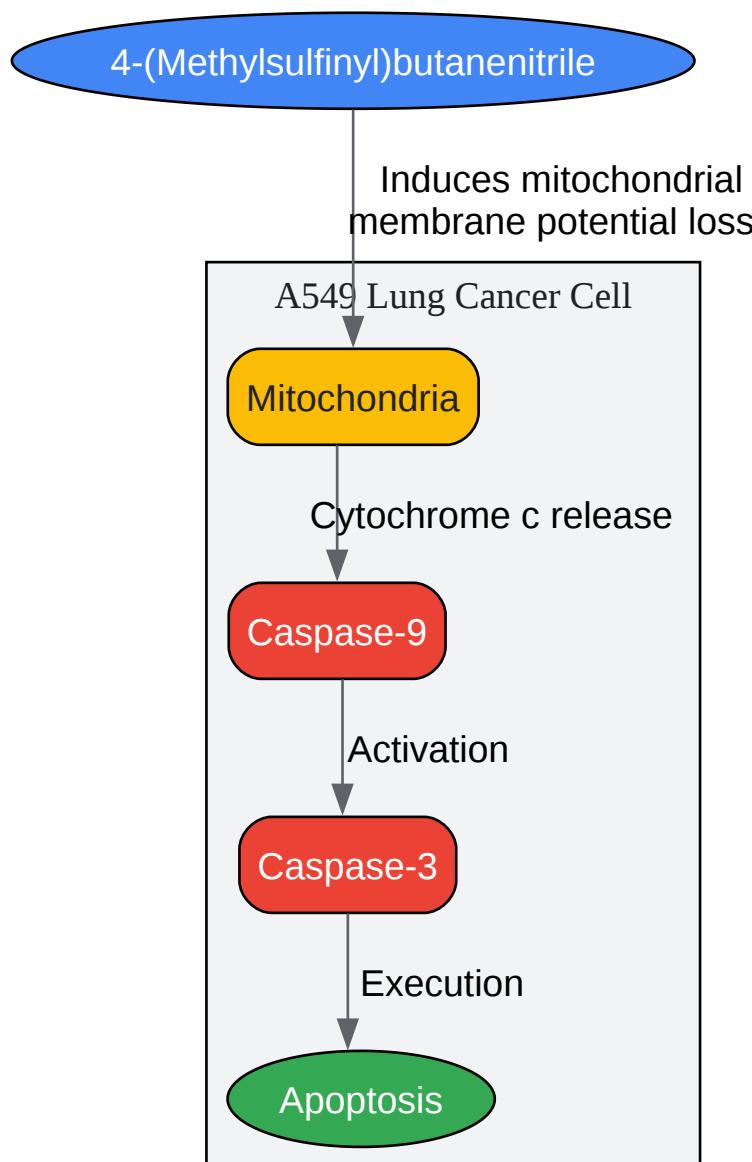
- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), prepare a cooled aqueous solution of sodium thiomethoxide.
- **Addition of Reactant:** Dissolve 4-chlorobutyronitrile in a suitable solvent, such as ethanol, and add it dropwise to the cooled sodium thiomethoxide solution.[1]
- **Reaction:** Allow the reaction mixture to gradually warm to room temperature and stir for an extended period to ensure the reaction goes to completion.
- **Work-up:** Quench the reaction with water and extract the product with an organic solvent like dichloromethane.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 4-(methylthio)butanenitrile. The product can be

further purified by vacuum distillation.

Step 2: Oxidation to **4-(Methylsulfinyl)butanenitrile**

This procedure describes a general method for the selective oxidation of the thioether to the sulfoxide using hydrogen peroxide.[\[4\]](#)

- Reaction Setup: Dissolve 4-(methylthio)butanenitrile (2 mmol) in glacial acetic acid (2 mL) in a round-bottom flask with a magnetic stirrer.[\[4\]](#)
- Addition of Oxidant: Slowly add 30% hydrogen peroxide (8 mmol) to the solution.[\[4\]](#)
- Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
- Work-up: Once the reaction is complete, neutralize the solution with aqueous sodium hydroxide (4 M) and extract the product with dichloromethane.[\[4\]](#)
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.[\[4\]](#) Further purification can be achieved by column chromatography on silica gel.


Biological Assays

3.2.1. Induction of Apoptosis in A549 Human Lung Cancer Cells

The following protocol is adapted from a study on a structurally related compound and can be used to assess the pro-apoptotic effects of **4-(Methylsulfinyl)butanenitrile**.

- Cell Culture: Culture A549 human lung adenocarcinoma cells in an appropriate medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintain at 37°C in a humidified atmosphere with 5% CO₂.
- Cell Treatment: Seed A549 cells in 6-well plates at a density of 1x10⁵ cells/mL and allow them to adhere overnight. Treat the cells with varying concentrations of **4-(Methylsulfinyl)butanenitrile** (e.g., 0, 25, 50, 100 µM) for 24 hours.
- Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining):

- Harvest both adherent and floating cells and wash with phosphate-buffered saline (PBS).
- Resuspend the cells in a binding buffer.
- Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
- Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

[Click to download full resolution via product page](#)

Proposed Apoptotic Signaling Pathway

3.2.2. Induction of Phase II Detoxifying Enzymes

The induction of phase II enzymes is a key mechanism of chemoprevention. The following are general protocols to assess the induction of two important phase II enzymes, Quinone Reductase and Glutathione S-transferase.

A. Quinone Reductase (NQO1) Activity Assay

This assay is based on the menadione-coupled reduction of a tetrazolium dye.

- Cell Culture and Treatment: Culture a suitable cell line (e.g., murine hepatoma Hepa 1c1c7 cells) and treat with various concentrations of **4-(Methylsulfinyl)butanenitrile** for 24-48 hours.
- Cell Lysis: Wash the cells with PBS and lyse them in a suitable buffer.
- Enzyme Assay:
 - In a 96-well plate, add the cell lysate to a reaction mixture containing menadione and a tetrazolium salt (e.g., MTT or XTT).
 - The NQO1 in the lysate will reduce menadione, which in turn reduces the tetrazolium salt to a colored formazan product.
 - Measure the absorbance of the formazan product at the appropriate wavelength using a plate reader.
 - The rate of formazan formation is proportional to the NQO1 activity.

B. Glutathione S-Transferase (GST) Activity Assay

This assay measures the conjugation of 1-chloro-2,4-dinitrobenzene (CDNB) with reduced glutathione (GSH).

- Cell Culture and Treatment: As described for the Quinone Reductase assay.

- Cell Lysis: Prepare cytosolic extracts from the treated and control cells.
- Enzyme Assay:
 - In a 96-well plate, add the cell lysate to a reaction mixture containing CDNB and GSH.
 - GST catalyzes the conjugation of CDNB and GSH, leading to the formation of a product that absorbs light at 340 nm.
 - Monitor the increase in absorbance at 340 nm over time using a plate reader.
 - The rate of increase in absorbance is directly proportional to the GST activity in the sample.

Safety and Handling

4-(Methylsulfinyl)butanenitrile is classified as harmful if swallowed, in contact with skin, or if inhaled.^[2] It may also cause allergy or asthma symptoms or breathing difficulties if inhaled.^[2] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Disclaimer: This document is intended for research and informational purposes only. The information provided should not be considered as a substitute for professional scientific guidance. All experiments should be conducted in a controlled laboratory setting by qualified personnel, following all applicable safety regulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-(Methylsulfinyl)butanenitrile | 61121-65-1 | Benchchem [benchchem.com]

- 2. 4-(Methylsulfinyl)butanenitrile | C5H9NOS | CID 100579 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 3. 61121-65-1|4-(Methylsulfinyl)butanenitrile|BLD Pharm [bldpharm.com]
- 4. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Technical Guide: 4-(Methylsulfinyl)butanenitrile (CAS 61121-65-1)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1266595#4-methylsulfinyl-butanenitrile-cas-number-61121-65-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com